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Executive Summary
Hydroxy itraconazole is the major active metabolite of the triazole antifungal agent

itraconazole. Possessing a comparable antifungal spectrum to its parent compound, hydroxy
itraconazole significantly contributes to the overall therapeutic effect and toxicological profile of

itraconazole therapy. This technical guide provides a comprehensive overview of the known

toxicological properties of hydroxy itraconazole, with a focus on its impact on cardiac and

hepatic functions. While specific quantitative toxicity data for hydroxy itraconazole remains

limited, this document synthesizes available information on its mechanism of action, metabolic

pathways, and its role in the adverse effects associated with itraconazole. This guide is

intended to serve as a resource for researchers and professionals involved in drug

development and toxicological assessment.

Introduction
Itraconazole is a broad-spectrum antifungal drug widely used in the treatment of various fungal

infections. Following oral administration, itraconazole undergoes extensive hepatic metabolism,

primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of

several metabolites. Among these, hydroxy itraconazole is the most prominent and is

pharmacologically active, with in vitro antifungal activity comparable to the parent drug.[1]

Consequently, the toxicological profile of itraconazole is intrinsically linked to the effects of

hydroxy itraconazole. Understanding the specific toxicities of this metabolite is crucial for a
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complete safety assessment of itraconazole and for the development of safer antifungal

therapies.

General Toxicology and Pharmacokinetics
Metabolism and Pharmacokinetics:

Itraconazole is metabolized to hydroxy itraconazole in the liver by CYP3A4.[2] The plasma

concentrations of hydroxy itraconazole are often higher than those of the parent drug, and

both compounds exhibit high protein binding (>99%).[3] The elimination half-life of both

itraconazole and hydroxy itraconazole is dose-dependent and can be prolonged with

repeated administration.[4]

Drug Interactions:

Both itraconazole and hydroxy itraconazole are potent inhibitors of CYP3A4, the same

enzyme responsible for their metabolism. This creates a significant potential for drug-drug

interactions, leading to elevated plasma concentrations of co-administered drugs that are

substrates of CYP3A4, which can, in turn, increase the risk of adverse reactions.[5]

Organ-Specific Toxicity
The primary toxicities associated with itraconazole, and by extension hydroxy itraconazole,

are cardiotoxicity and hepatotoxicity.

Cardiotoxicity
Itraconazole has been associated with dose-dependent negative inotropic effects, leading to

congestive heart failure (CHF) in some patients.[4][6] While the precise contribution of hydroxy
itraconazole to this cardiotoxicity is not fully elucidated, its significant systemic exposure

suggests a likely involvement.

Mechanism of Cardiotoxicity:

The proposed mechanisms for itraconazole-induced cardiotoxicity include:

Direct Negative Inotropic Effect: Studies have shown that itraconazole can directly decrease

cardiac contractility.[4][7] The exact signaling pathway is not fully understood, but it is
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thought to be a direct effect on the heart muscle.

Mitochondrial Dysfunction: Some evidence suggests that itraconazole may induce

mitochondrial toxicity in cardiac cells, although other studies have not observed this effect.[1]

[7][8]

Inhibition of Cardiac Ion Channels: Itraconazole has been shown to inhibit the cardiac

sodium channel (NaV1.5), which could contribute to its cardiotoxic effects.[7]

Signaling Pathway: Postulated Mechanism of Itraconazole-Induced Negative Inotropy
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Postulated signaling pathway of itraconazole-induced cardiotoxicity.

Hepatotoxicity
Itraconazole therapy can lead to liver injury, ranging from mild, transient elevations in liver

enzymes to severe, and in rare cases, fatal hepatotoxicity.[4][9] The liver injury can manifest as

either cholestatic or hepatocellular damage.[9]

Mechanism of Hepatotoxicity:

Cholestatic Injury: The cholestatic effects of itraconazole are linked to the inhibition of the

multidrug resistance protein 3 (MDR3), also known as ATP-binding cassette sub-family B

member 4 (ABCB4).[10][11] MDR3 is a phospholipid translocator in the canalicular

membrane of hepatocytes. Its inhibition by itraconazole impairs the secretion of

phospholipids into the bile, leading to an accumulation of toxic bile acids and subsequent

cholestatic liver injury.[10][11]

Hepatocellular Injury: The mechanism underlying itraconazole-induced hepatocellular injury

is considered to be idiosyncratic and is not fully understood.[3] It is likely multifactorial,

potentially involving metabolic bioactivation to reactive intermediates and subsequent cellular

stress.

Signaling Pathway: Itraconazole-Induced Cholestatic Hepatotoxicity
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Mechanism of itraconazole-induced cholestatic liver injury.

Quantitative Toxicology Data
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Specific quantitative toxicological data for hydroxy itraconazole, such as LD50 (median lethal

dose) and NOAEL (No-Observed-Adverse-Effect Level), are not readily available in the public

domain. The available data primarily pertains to the parent drug, itraconazole.

Table 1: Acute Toxicity of Itraconazole

Species Route LD50 Reference

Rat Oral >320 mg/kg [12]

Mouse Oral >320 mg/kg [12]

Dog Oral >200 mg/kg [12]

Table 2: Repeated-Dose Toxicity of Itraconazole (NOAEL)

Species Duration NOAEL Reference

Rat 6 months 0.1 µg/kg/dose

Dog 6 months & 1 year 0.02 µg/kg/dose

Note: The NOAEL values for itraconazole are from studies with a specific formulation and may

not be directly comparable to all itraconazole products.

Experimental Protocols
Detailed experimental protocols for in vivo and in vitro toxicity studies specifically focused on

hydroxy itraconazole are not widely published. However, standard toxicological testing

methodologies, such as those outlined by the Organisation for Economic Co-operation and

Development (OECD), can be adapted for its evaluation.

In Vivo Repeated-Dose Oral Toxicity Study (Adapted
from OECD Guideline 408)
This protocol outlines a general procedure for a 90-day repeated-dose oral toxicity study in

rodents, which can be adapted to assess the toxicity of hydroxy itraconazole.
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Objective: To determine the potential adverse effects of repeated oral administration of

hydroxy itraconazole over a 90-day period.

Test System:

Species: Rat (preferred)

Age: Young adults (e.g., 6-8 weeks old at the start of dosing)

Groups: At least 3 dose groups and a control group (vehicle only). 10 males and 10 females

per group.

Dose Administration:

Route: Oral gavage

Frequency: Daily for 90 days

Dose Levels: A high dose expected to produce some toxicity but not mortality, a low dose

expected to produce no adverse effects, and an intermediate dose.

Observations:

Clinical Signs: Daily observation for signs of toxicity.

Body Weight and Food Consumption: Weekly measurements.

Hematology and Clinical Chemistry: At termination.

Ophthalmology: Before and after the study.

Pathology: Gross necropsy and histopathological examination of major organs and tissues.

Data Analysis:

Statistical analysis of body weight, food consumption, hematology, and clinical chemistry

data.

Pathological findings are evaluated for treatment-related changes.
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Determination of the NOAEL.

Experimental Workflow: In Vivo 90-Day Oral Toxicity Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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